[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate
CAS No.: 1107-62-6
Cat. No.: VC20999115
Molecular Formula: C17H20N4O9S
Molecular Weight: 456.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1107-62-6 |
|---|---|
| Molecular Formula | C17H20N4O9S |
| Molecular Weight | 456.4 g/mol |
| IUPAC Name | [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate |
| Standard InChI | InChI=1S/C17H20N4O9S/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H,27,28,29)/t11-,12+,14-/m1/s1 |
| Standard InChI Key | RUUGCTAFWMEMDH-SCRDCRAPSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COS(=O)(=O)O)O)O)O |
| SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COS(=O)(=O)O)O)O)O |
| Canonical SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COS(=O)(=O)O)O)O)O |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate is identified by several names in scientific literature:
| Identifier | Value |
|---|---|
| Chemical Name | [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate |
| Common Names | Riboflavin 5'-sulfate, O5'-sulfo-riboflavin, Riboflavin-5'-monosulfat, Riboflavin-5'-sulfate |
| CAS Registry Number | 1107-62-6 |
| Molecular Formula | C₁₇H₂₀N₄O₉S |
| Molecular Weight | 456.4271 g/mol |
| InChIKey | RUUGCTAFWMEMDH-MBNYWOFBSA-N |
The compound has a systematic IUPAC name that reflects its complex stereochemistry and structure, indicating the specific arrangement of functional groups that are critical to its biological activity .
Physical and Chemical Properties
The physical and chemical properties of riboflavin 5'-sulfate are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Yellow (characteristic of flavins) |
| Density | 1.79 g/cm³ |
| Solubility | Water-soluble due to sulfate group |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| LogP | -0.76730 |
| Polar Surface Area (PSA) | 213.31000 |
| Refractive Index | 1.737 |
The compound's yellow color is characteristic of flavin derivatives, which typically display strong absorption in the visible spectrum. The presence of the sulfate group increases water solubility compared to riboflavin, while maintaining the essential isoalloxazine ring structure necessary for biological activity .
Structural Characteristics
Molecular Structure
The structure of [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate consists of three main components:
-
The isoalloxazine ring system (7,8-dimethylbenzo[g]pteridine-2,4-dione) - the reactive part of the molecule responsible for its redox properties
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The ribityl chain - a pentose alcohol chain with three hydroxyl groups in specific stereochemical orientations (2S,3R,4R)
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The sulfate group - attached to the 5' position of the ribityl chain
This structural arrangement distinguishes it from other riboflavin derivatives such as flavin mononucleotide (FMN), which contains a phosphate group instead of sulfate at the same position .
Structural Comparison with Related Compounds
A comparison of riboflavin 5'-sulfate with related flavin compounds reveals important structural differences:
| Compound | Chemical Formula | Molecular Weight (g/mol) | Distinguishing Feature |
|---|---|---|---|
| Riboflavin 5'-sulfate | C₁₇H₂₀N₄O₉S | 456.4271 | Sulfate group at 5' position |
| Riboflavin | C₁₇H₂₀N₄O₆ | 376.3674 | No phosphate or sulfate group |
| Flavin mononucleotide (FMN) | C₁₇H₂₁N₄O₉P | 456.3 | Phosphate group at 5' position |
| Riboflavin 3'-sulfate | C₁₇H₂₀N₄O₉S | 456.4271 | Sulfate group at 3' position |
The difference between the sulfate group in riboflavin 5'-sulfate and the phosphate group in FMN represents a significant biochemical distinction that affects how these compounds interact with enzymes and cellular systems .
Discovery and Natural Occurrence
Natural Distribution
The natural occurrence of riboflavin 5'-sulfate appears to be limited to specific conditions and organisms:
Research indicates that riboflavin 5'-sulfate accumulates specifically in the subapical root portions of iron-deficient sugar beet plants, where it accounts for approximately 15% of the total flavin content. The major flavin in these roots is riboflavin 3'-sulfate, which constitutes about 82% of the total flavin content. In contrast, control (iron-sufficient) plants show extremely low levels of flavins and no detectable riboflavin sulfates .
Biochemical Role and Metabolism
Proposed Biochemical Functions
The exact biochemical function of riboflavin 5'-sulfate in plants and potentially other organisms remains an area of active investigation. Several hypotheses have been proposed:
-
Iron acquisition: The accumulation of flavin sulfates in iron-deficient roots suggests a potential role in iron acquisition or metabolism.
-
Redox processes: Like other flavins, riboflavin 5'-sulfate may participate in redox reactions, potentially with modified properties compared to riboflavin or FMN.
-
Stress response: The compound may serve as part of a plant's response mechanism to nutrient stress.
Research by Susin and colleagues suggested a potential connection between flavin accumulation and iron reduction, indicating that riboflavin sulfates might be involved in iron metabolism pathways in plants .
Analytical Methods for Detection and Quantification
Chromatographic Methods
High-performance liquid chromatography (HPLC) has been effectively used to separate and quantify riboflavin 5'-sulfate from plant extracts and other biological materials. The compound can be distinguished from riboflavin, FMN, and FAD based on its unique retention time:
| Compound | Approximate HPLC Retention Time (min) |
|---|---|
| FAD | 13.5 |
| FMN | 14.6 |
| Riboflavin 5'-sulfate | 15.2 |
| Riboflavin 3'-sulfate | 14.9 |
| Riboflavin | 19.5 |
These values are based on the separation method described by Susin et al., using a reverse-phase column with a gradient elution system of ammonium acetate:methanol .
Spectroscopic Properties
Riboflavin 5'-sulfate exhibits spectroscopic properties similar to other flavins, with characteristic absorption and fluorescence patterns:
| Spectroscopic Feature | Wavelength (nm) |
|---|---|
| UV Absorption Maxima | 222, 267, 373, 445 |
| Fluorescence Emission Maximum | 526 |
These spectroscopic properties allow for the detection and quantification of the compound in biological samples using techniques such as UV-visible spectrophotometry and fluorescence spectroscopy .
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